2-cyano-3-ethoxy-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]prop-2-enamide
Description
This compound is a cyanoenamide derivative featuring a 1,2,4-oxadiazole heterocycle substituted with a 3-methoxyphenyl group.
Properties
IUPAC Name |
2-cyano-3-ethoxy-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-4-24-10-13(9-18)16(22)19-11(2)17-20-15(21-25-17)12-6-5-7-14(8-12)23-3/h5-8,10-11H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWOZAQOJXFZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(C)C1=NC(=NO1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-ethoxy-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-ethoxyacrylic acid with sodium cyanide to form 2-cyano-3-ethoxyacrylic acid. This intermediate is then reacted with iodomethane to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-ethoxy-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties across various cancer cell lines. In vitro studies indicate that it induces apoptosis through the activation of caspase pathways.
Mechanism of Action :
The compound appears to inhibit cell proliferation by inducing G1 phase cell cycle arrest and activating apoptotic pathways.
Case Study :
Research demonstrated that at concentrations as low as 10 µM, the compound significantly inhibited the proliferation of breast cancer cells (MCF-7), highlighting its potential as a therapeutic agent in cancer treatment.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant capabilities, which are essential for preventing oxidative stress-related diseases.
Findings :
In cellular models, it effectively scavenges free radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.
Mechanism :
It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.
Case Study :
In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.
Summary of Biological Activities
| Activity Type | Mechanism | Case Study Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Significant inhibition of MCF-7 cell proliferation at 10 µM |
| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |
| Neuroprotective | Modulates neuroinflammation | Reduced inflammation markers in animal models |
Mechanism of Action
The mechanism of action of 2-cyano-3-ethoxy-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- Target Compound: Contains a 3-methoxyphenyl group attached to the 1,2,4-oxadiazole ring.
- Analog 1 (EN300-5324127) : Features a 3-methoxy-2-(propan-2-yloxy)phenyl group. The additional isopropoxy substituent at the 2-position increases steric bulk and lipophilicity compared to the target compound’s simpler 3-methoxy substitution. This may reduce solubility but enhance membrane permeability .
- Analog 2 (876902-80-6): Includes a 2-hydroxy-3-methoxyphenyl group.
Modifications to the N-Substituent
- Target Compound : The N-substituent is a 1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl group. The oxadiazole ring’s rigidity and nitrogen atoms may facilitate interactions with enzymatic active sites.
- Analog 1 (EN300-5324127) : Replaces the oxadiazole-ethyl group with a 2-methylphenyl moiety. The absence of the heterocycle reduces metabolic stability and may diminish target specificity due to weaker π-π stacking interactions .
- Analog 3 (883516-22-1): Incorporates a 4-(trifluoromethyl)phenyl group.
Backbone Functionalization
- Target Compound: The propenamide backbone includes a cyano group at the α-position, acting as a hydrogen-bond acceptor. This group may stabilize enol tautomers or interact with catalytic residues in enzymes.
- Analog 4 (ethyl (2Z)-3-(1-methyl-1H-pyrazol-5-yl)but-2-enoate): Replaces the cyanoenamide with an ester-linked pyrazole.
Physicochemical and Pharmacological Implications
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight | ~375 g/mol (estimated) | ~350 g/mol | ~360 g/mol | ~390 g/mol |
| Key Functional Groups | Cyano, ethoxy, oxadiazole | Isopropoxy, methylphenyl | Hydroxy, methoxy | Trifluoromethyl, cyano |
| Lipophilicity (logP) | Moderate (estimated 2.8) | High (~3.5) | Moderate (~2.0) | High (~3.2) |
| Metabolic Stability | High (oxadiazole) | Moderate (aryl group) | Low (hydroxyl) | High (CF₃) |
- Electronic Effects : The ethoxy group in the target compound balances electron donation, while trifluoromethyl (Analog 3) and hydroxyl (Analog 2) groups introduce contrasting electronic perturbations.
- Solubility : Analog 2’s hydroxyl group likely improves aqueous solubility, whereas the target compound’s ethoxy and oxadiazole groups may favor lipid membranes.
- Target Binding : The oxadiazole ring in the target compound and trifluoromethyl group in Analog 3 are critical for enhancing binding affinity and selectivity in enzyme inhibition.
Biological Activity
2-Cyano-3-ethoxy-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]prop-2-enamide is a compound of interest due to its potential biological activities. This article aims to compile and analyze available data on its biological properties, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C19H22N4O3
- SMILES Notation : CCOC(=O)C=C(C#N)N(C(C)C)C1=NOC(=N)C=C1
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the cyano group and oxadiazole ring is often associated with enhanced biological activity against various pathogens.
- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory activity through the modulation of pro-inflammatory cytokines such as TNFα and IL-6. The mechanism often involves inhibition of NF-kB signaling pathways.
- Anticancer Potential : Some derivatives of cyano-containing compounds have shown promise in inhibiting cancer cell proliferation. This is typically assessed through in vitro assays measuring cell viability and apoptosis induction.
The mechanisms by which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways that regulate inflammation and cell survival.
In Vitro Studies
A study assessing the cytotoxic effects of related compounds showed that they can induce apoptosis in cancer cell lines at specific concentrations (e.g., IC50 values ranging from 10 to 50 µM). The efficacy of 2-cyano derivatives often correlates with their structural features, particularly the presence of electron-withdrawing groups like cyano and oxadiazole moieties.
In Vivo Studies
In vivo models have demonstrated that compounds with similar structures can reduce tumor size in xenograft models. For instance, administration at doses ranging from 5 to 100 mg/kg resulted in significant tumor regression compared to controls.
Case Studies
-
Case Study on Anti-inflammatory Activity :
- A study demonstrated that a structurally similar compound significantly reduced paw edema in a rat model of inflammation when administered at a dose of 50 mg/kg.
- Cytokine levels (TNFα and IL-6) were markedly lower in treated groups compared to controls.
-
Case Study on Anticancer Activity :
- In a xenograft model, treatment with a derivative led to a 70% reduction in tumor volume over four weeks compared to untreated controls.
- Mechanistic studies revealed activation of apoptotic pathways through caspase activation assays.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
